5-{[4-(2-Furylmethyl)-1-piperazinyl]carbonyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a heterocyclic organic compound that belongs to the thienopyrazole class of compounds. It has been studied for its potential biological activity and is classified as a small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).
5-{[4-(2-Furylmethyl)-1-piperazinyl]carbonyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a noncompetitive allosteric antagonist of CCR5. This means it binds to a site on the receptor distinct from the orthosteric binding site of the natural chemokine ligands. Upon binding, it induces conformational changes in the receptor that prevent ligand binding and downstream signaling.
HIV-1 Infection: CCR5 is a co-receptor used by HIV-1 to enter host cells. Blocking CCR5 with antagonists like INCB9471 has shown promise in inhibiting HIV-1 infection. INCB9471 exhibited potent antiviral activity against R5-HIV-1 strains in vitro and demonstrated safety and efficacy in reducing viral loads in phase I and II human clinical trials.
Monocyte Migration: CCR5 plays a role in monocyte chemotaxis and migration, contributing to inflammatory responses. INCB9471 has demonstrated potent inhibition of macrophage inflammatory protein-1β (MIP-1β) induced monocyte migration in vitro. This suggests potential for INCB9471 as a therapeutic agent for inflammatory diseases involving monocyte migration.
CAS No.: 59227-86-0
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.: 20628-59-5